(S)-S-(5-Oxopyrrolidin-3-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-S-(5-Oxopyrrolidin-3-yl) ethanethioate is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring, which is a five-membered lactam, and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-(5-Oxopyrrolidin-3-yl) ethanethioate typically involves the condensation of a pyrrolidinone derivative with an ethanethioate precursor. One common method is the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The reaction conditions often require refluxing in an appropriate solvent, such as toluene or xylene, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-S-(5-Oxopyrrolidin-3-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioate group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-S-(5-Oxopyrrolidin-3-yl) ethanethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of (S)-S-(5-Oxopyrrolidin-3-yl) ethanethioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit a wide range of biological activities.
Thiophene derivatives: Known for their applications in medicinal chemistry and materials science.
Uniqueness
(S)-S-(5-Oxopyrrolidin-3-yl) ethanethioate is unique due to its specific combination of a pyrrolidinone ring and an ethanethioate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C6H9NO2S |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
S-[(3S)-5-oxopyrrolidin-3-yl] ethanethioate |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m0/s1 |
InChI Key |
RCGMCMAJECIOHO-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)S[C@H]1CC(=O)NC1 |
Canonical SMILES |
CC(=O)SC1CC(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.